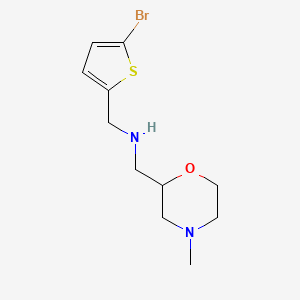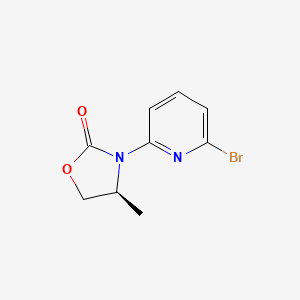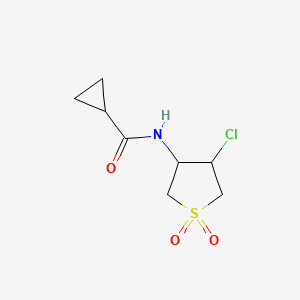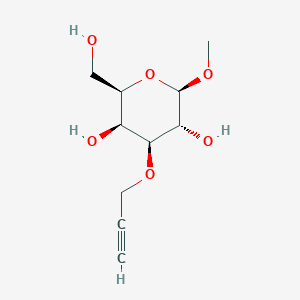
n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a fluorobenzene ring substituted with a sulfonamide group and an ethyl(methyl)aminoethyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Ethyl(methyl)aminoethyl Intermediate: This can be achieved by reacting ethylamine with methylamine under controlled conditions.
Introduction of the Fluorobenzene Ring: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl(methyl)aminoethyl side chain.
Reduction: Reduction reactions can also occur, especially at the sulfonamide group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include various oxidized forms of the ethyl(methyl)aminoethyl side chain.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Products with different substituents on the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic reactions.
Biology:
- Potential applications in the study of enzyme inhibition due to its sulfonamide group.
Medicine:
- Investigated for its potential as an antibiotic or antifungal agent.
- May have applications in the development of new pharmaceuticals.
Industry:
- Used in the production of specialty chemicals.
- Potential applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide is primarily through its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting an antibacterial effect.
Comparación Con Compuestos Similares
Sulfanilamide: Another sulfonamide with a simpler structure.
Sulfamethoxazole: A sulfonamide antibiotic with a different side chain.
Comparison:
Uniqueness: n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide is unique due to its specific side chain and fluorobenzene ring, which may confer different biological activities and chemical properties compared to other sulfonamides.
Applications: While similar compounds like sulfanilamide and sulfamethoxazole are well-known antibiotics, the unique structure of this compound may offer potential for novel applications in medicine and industry.
Propiedades
Fórmula molecular |
C11H17FN2O2S |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
N-[2-[ethyl(methyl)amino]ethyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C11H17FN2O2S/c1-3-14(2)9-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
Clave InChI |
FYBXYIIBTOCXLV-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CCNS(=O)(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)



![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)






![(5Z)-1-benzyl-5-[(benzylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14912463.png)

